YNYJCXXOTFZQBS-UHFFFAOYSA-M
Description
Such compounds are frequently studied in medicinal chemistry due to their bioactivity, metabolic stability, and applications in drug discovery . While direct physicochemical data for this compound are unavailable in the provided materials, its InChI Key suggests a molecular structure with distinct functional groups influencing its reactivity and solubility.
Properties
CAS No. |
117291-73-3 |
|---|---|
Molecular Formula |
C12H20N2O3PS- |
Molecular Weight |
303.337 |
IUPAC Name |
2-(2-tert-butyl-6-methoxypyrimidin-4-yl)ethyl-methoxy-oxido-sulfanylidene-$l^{5} |
InChI |
InChI=1S/C12H21N2O3PS/c1-12(2,3)11-13-9(8-10(14-11)16-4)6-7-18(15,19)17-5/h8H,6-7H2,1-5H3,(H,15,19)/p-1 |
InChI Key |
YNYJCXXOTFZQBS-UHFFFAOYSA-M |
SMILES |
CC(C)(C)C1=NC(=CC(=N1)OC)CCP(=S)([O-])OC |
Synonyms |
methyl [2-(1,1-dimethylethyl)-6-methoxypyrimidin-4-yl]ethylphosphonothioate |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of YNYJCXXOTFZQBS-UHFFFAOYSA-M typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of 2-tert-butyl-6-methoxypyrimidine with an appropriate alkylating agent, followed by the introduction of the phosphonothioate group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
YNYJCXXOTFZQBS-UHFFFAOYSA-M undergoes various chemical reactions, including:
Oxidation: The phosphonothioate group can be oxidized to form phosphonate derivatives.
Reduction: Reduction reactions can convert the phosphonothioate group to a phosphine oxide.
Substitution: The methoxypyrimidinyl moiety can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include phosphonate derivatives, phosphine oxides, and various substituted pyrimidines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
YNYJCXXOTFZQBS-UHFFFAOYSA-M has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and biochemical pathways.
Industry: The compound is used in the development of agrochemicals and other industrial products due to its reactivity and stability.
Mechanism of Action
The mechanism by which YNYJCXXOTFZQBS-UHFFFAOYSA-M exerts its effects involves its interaction with specific molecular targets. The phosphonothioate group can act as a mimic of phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through competitive binding to the enzyme’s active site, thereby blocking the enzyme’s normal function. The methoxypyrimidinyl moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares structurally related compounds from the evidence, focusing on molecular properties, synthesis, and applications.
Table 1: Key Properties of Similar Compounds
Key Findings:
Structural Diversity: Trifluoromethyl Pyridines (e.g., CAS 871826-12-9) exhibit enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs, making them valuable in pharmaceuticals . Halogenated Derivatives (e.g., CAS 1761-61-1) show higher solubility in polar solvents due to electronegative substituents like bromine, enabling applications in catalysis .
Synthetic Routes :
- Trifluoromethyl pyridines are synthesized via nucleophilic substitution or cross-coupling reactions using catalysts like A-FGO (activated functionalized graphene oxide), achieving yields >90% under green chemistry conditions .
- Brominated analogs often employ electrophilic aromatic substitution or Ullmann coupling, with reaction times optimized to 2–4 hours in tetrahydrofuran (THF) .
Reactivity and Stability: Trifluoromethyl groups reduce basicity of pyridine rings, decreasing hydrogen-bond donor capacity (e.g., HVXHWBMLTSDYGK-UHFFFAOYSA-N has 0 H-bond donors vs. 1 in non-fluorinated analogs) . Brominated compounds (e.g., CAS 1761-61-1) undergo faster hydrolysis under alkaline conditions (pH > 10) compared to chlorinated derivatives .
Limitations and Notes
- Data Gaps : Direct information on YNYJCXXOTFZQBS-UHFFFAOYSA-M is absent in the provided evidence. Comparisons are inferred from structurally related compounds.
- Contradictions : and highlight divergent solubility trends for halogenated vs. fluorinated compounds, emphasizing the need for experimental validation.
- Synthesis Challenges : Fluorinated compounds require specialized reagents (e.g., hexafluorophosphate salts) and controlled conditions to avoid side reactions .
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